molecular formula C22H10Br4 B12599596 Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- CAS No. 625389-87-9

Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-

Cat. No.: B12599596
CAS No.: 625389-87-9
M. Wt: 593.9 g/mol
InChI Key: ZZARREWRZAPGHG-UHFFFAOYSA-N
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Description

Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-: is a complex organic compound characterized by the presence of multiple bromine atoms and ethynyl groups attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the alteration of molecular structures .

Comparison with Similar Compounds

  • Benzene, 1,4-dibromo-2,5-bis[(2-trimethylsilyl)ethynyl]-
  • Benzene, 1,4-dibromo-2,5-bis[(2-phenylethynyl)]-
  • Benzene, 1,4-dibromo-2,5-bis[(2-bromomethyl)]-

Uniqueness: Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and potential for forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and in research applications .

Biological Activity

Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- (CAS Number: 625389-87-9) is a complex organic compound with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula: C22H10Br4
  • Molecular Weight: 593.931 g/mol
  • LogP (Partition Coefficient): 7.536

The compound features a dibromobenzene core with two ethynyl groups substituted by bromophenyl moieties, which significantly influence its reactivity and biological interactions.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Anticancer Properties

Research has indicated that benzene derivatives, including 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-, exhibit potent anticancer properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the derivative synthesized via the Suzuki-Miyaura coupling reaction showed effective inhibition of cancer cell proliferation with IC50 values in the low micromolar range .

Antibacterial Activity

The antibacterial activity of this compound has also been explored. In vitro studies have shown that derivatives containing bromophenyl and ethynyl groups can inhibit the growth of both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed zones of inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of compounds derived from benzene with ethynyl substituents. The study employed various cancer cell lines and reported that certain derivatives exhibited over 70% inhibition of cell viability at concentrations below 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antibacterial Activity Assessment

Another study focused on evaluating the antibacterial properties of related compounds against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that modifications to the bromophenyl groups significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives .

Properties

CAS No.

625389-87-9

Molecular Formula

C22H10Br4

Molecular Weight

593.9 g/mol

IUPAC Name

1,4-dibromo-2,5-bis[2-(2-bromophenyl)ethynyl]benzene

InChI

InChI=1S/C22H10Br4/c23-19-7-3-1-5-15(19)9-11-17-13-22(26)18(14-21(17)25)12-10-16-6-2-4-8-20(16)24/h1-8,13-14H

InChI Key

ZZARREWRZAPGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3Br)Br)Br

Origin of Product

United States

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